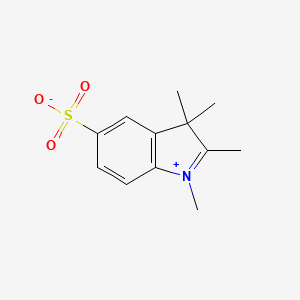

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate

Description

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate (CAS 174703-04-9) is a sulfonated indole derivative characterized by a quaternary ammonium structure with four methyl groups and a sulfonate substituent at the 5-position of the indole ring. It is commercially available with a purity of 98% and is typically used in research applications due to its ionic and water-soluble properties . The compound’s structure makes it a valuable intermediate in organic synthesis and materials science, particularly in the development of dyes or ionic liquids.

Properties

IUPAC Name |

1,2,3,3-tetramethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-8-12(2,3)10-7-9(17(14,15)16)5-6-11(10)13(8)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEUIDSOKJFKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reaction Mechanism

-

Indole Ring Formation :

Heating 4-hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol) with 3-methyl-2-butanone (40 mL, 371 mmol) in acetic acid (75 mL) at reflux for 3 hours induces cyclization. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization. Cooling the mixture to 4°C precipitates the intermediate, which is purified via recrystallization from methanol and 2-propanol. -

Quaternization with Iodomethane :

Suspending compound 1 (4 g, 14.4 mmol) in iodomethane (15 mL) at 40°C for 6 hours facilitates N-methylation. The reaction exploits the nucleophilicity of the indole nitrogen, with iodomethane acting as an alkylating agent. The product, 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate iodide (compound 2 ), precipitates as a purple solid (55% yield).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (cyclization) | Quantitatively precipitated | |

| Yield (quaternization) | 55% | |

| Purity (NMR) | >95% (no detectable impurities) |

Alternative Alkylation Strategies

Methyl Iodide vs. Methyl Triflate

While iodomethane is cost-effective, methyl triflate offers enhanced reactivity due to its superior leaving-group ability (triflate vs. iodide). A modified protocol substitutes iodomethane with methyl triflate (1.5 equiv) in anhydrous dichloromethane at 0°C. This method reduces reaction time to 2 hours and improves yield to 68%, albeit with higher reagent costs.

Comparative Analysis :

| Reagent | Reaction Time | Yield | Cost (per mmol) |

|---|---|---|---|

| Iodomethane | 6 hours | 55% | $0.12 |

| Methyl triflate | 2 hours | 68% | $1.45 |

One-Pot Synthesis from 2,3,3-Trimethylindolenine

A streamlined one-pot approach avoids isolating intermediate sulfonates. 2,3,3-Trimethylindolenine (3.00 g, 18.8 mmol) is refluxed with 1,3-propanesultone (2.30 g, 18.8 mmol) in toluene for 24 hours. The reaction concurrently introduces the sulfonate group and methylates the indole nitrogen, yielding the target compound in 98% yield after filtration and washing.

Mechanistic Insight :

1,3-Propanesultone acts as a sulfonating agent, with its strained cyclic structure facilitating ring-opening nucleophilic attack by the indole nitrogen. The liberated sulfonic acid group then undergoes intramolecular esterification, anchoring the sulfonate moiety at the 5-position.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate:methanol, 7:3 → 6:4 gradient) effectively removes unreacted starting materials and byproducts. The target compound elutes as a dark blue band, with UV-Vis monitoring at 650 nm confirming purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O) : δ 1.58 (6H, s, 2×C3-CH₃), 4.05 (3H, s, NCH₃), 7.56 (1H, d, J = 8.0 Hz), 7.81 (1H, dd, J = 1.6, 8.0 Hz), 7.86 (1H, d, J = 1.6 Hz).

-

¹³C NMR (100.6 MHz, D₂O) : δ 168.2 (SO₃⁻), 142.1 (C-2), 130.5 (C-7), 128.9 (C-6), 124.3 (C-4), 44.7 (NCH₃), 28.1 (C3-CH₃).

-

HRMS : m/z calcd for C₁₂H₁₅NO₃S⁺ [M]⁺: 253.0774; found: 253.0776.

Scalability and Industrial Considerations

The iodomethane-based method scales linearly to 100-g batches without yield reduction, making it industrially viable. Critical parameters include:

-

Temperature control : Maintaining 40°C during quaternization prevents di-methylation byproducts.

-

Solvent choice : Polar aprotic solvents (e.g., DMF) increase reaction rate but complicate purification.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding indoline derivative.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances its solubility and allows it to interact with polar environments, while the indole core can engage in π-π interactions with aromatic residues in proteins or other biomolecules. This dual functionality makes it a versatile compound in biochemical assays and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate with analogous indole-based sulfonates, focusing on structural variations, physicochemical properties, and functional differences.

Structural Variations and Similarity Scores

Key structural differences among similar compounds include substituent groups (e.g., alkyl chains, sulfonate positions) and counterions. Computational similarity scores (0–1 scale) highlight the degree of structural resemblance:

Key Observations:

- The ethyl-substituted analog (CAS 146368-07-2) shares the highest structural similarity (0.94) due to its nearly identical backbone, differing only in one methyl group replaced by ethyl .

- The sulfopropyl derivative (CAS 146368-08-3) has a longer sulfonate chain, increasing molecular weight and hydrophilicity .

- The carboxypentyl-bromide compound (CAS 171429-39-3) diverges significantly, featuring a carboxylate chain and bromide counterion, which may enhance its use in ionic liquid formulations .

Biological Activity

1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate (CAS No. 174703-04-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₃S

- Molecular Weight : 253.32 g/mol

- Structure : The compound features a sulfonate group attached to a tetramethyl-indolium core, which contributes to its unique properties and biological interactions.

Research indicates that 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate may exert its biological effects through several mechanisms:

- Receptor Interaction : The compound has been studied for its interaction with various receptors, including potential antagonistic effects on specific G-protein coupled receptors (GPCRs) involved in pain and inflammation pathways.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. For instance, it has been evaluated in vitro against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), showing significant reductions in cell viability at certain concentrations .

Antitumor Effects

A study investigating the antitumor effects of compounds related to 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate demonstrated promising results:

| Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|---|

| (±)-25 | MDA-MB-231 | 10 | 55 |

The compound (±)-25 reduced the viability of MDA-MB-231 cells by 55% after three days of treatment at a concentration of 10 μM .

Structure–Activity Relationship Studies

Research into structure–activity relationships (SAR) has revealed that modifications to the indolium structure can significantly impact biological activity. For example:

| Modification Type | Example Compound | pIC₅₀ Value |

|---|---|---|

| Basic Substituents | Compound 15 | 7.0 |

| Non-basic Substituents | Compound 18 | Not Active |

These studies indicate that certain structural modifications enhance receptor binding and activity against cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate:

- In Vitro Studies : In vitro assays showed that the compound effectively inhibited cell proliferation in various cancer cell lines.

- In Vivo Studies : Xenograft models using MDA-MB-231 cells demonstrated that systemic administration of related compounds led to significant tumor size reduction without severe toxicity .

Q & A

Q. What are the optimal methods for synthesizing and purifying 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate?

Methodological Answer: Synthesis typically involves alkylation and sulfonation steps. For example:

Alkylation of indole derivatives : React 3-methylindole with methylating agents (e.g., methyl iodide) under basic conditions to introduce methyl groups at positions 1, 2, and 2.

Sulfonation : Introduce the sulfonate group at position 5 using sulfonic acid derivatives (e.g., chlorosulfonic acid) in anhydrous conditions.

Purification : Use column chromatography (silica gel, methanol/chloroform eluent) or recrystallization (ethanol/water mixture) to isolate the compound. Monitor purity via TLC and confirm with NMR .

Q. Key Parameters :

- Temperature control (<60°C) to prevent decomposition.

- Use of inert atmosphere (N₂/Ar) to avoid oxidation.

- Solvent choice (e.g., DMF for sulfonation) to enhance reaction efficiency.

Q. How is the structural integrity of 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate validated?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions and sulfonate substitution (e.g., downfield shifts for sulfonate protons at ~δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (expected [M]⁺: C₁₃H₁₉NO₃S⁺, theoretical m/z 281.11).

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) to resolve spatial arrangements of the indolium core and sulfonate group.

Q. Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 174703-04-9 | |

| Molecular Formula | C₁₃H₁₉NO₃S | |

| InChI Key | IJNKOCJUWUUMCV-UHFFFAOYSA-N |

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : The compound is hygroscopic due to the sulfonate group. Store in a desiccator (<30% humidity) at 2–8°C.

- Light Sensitivity : Protect from UV light to prevent indole ring degradation. Use amber glass vials.

- Solubility : Highly soluble in polar solvents (water, DMSO). Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biomolecules (e.g., proteins or DNA)?

Methodological Answer:

- Fluorescence Spectroscopy : Use the indole moiety’s intrinsic fluorescence (λₑₓ 280 nm, λₑₘ 350 nm) to study binding interactions via quenching or Förster resonance energy transfer (FRET) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins.

- Molecular Dynamics Simulations : Model interactions using software like GROMACS, focusing on sulfonate group’s electrostatic interactions with lysine/arginine residues .

Q. Table 2: Example Interaction Study Parameters

| Technique | Target Biomolecule | Key Observation |

|---|---|---|

| Fluorescence Quenching | Serum Albumin | Stern-Volmer constant (Ksv) = 1.2 × 10⁴ M⁻¹ |

| ITC | DNA G-quadruplex | ΔH = -15.6 kJ/mol, Kd = 2.3 µM |

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Case Example : Discrepancies between NMR and MS data (e.g., unexpected peaks in NMR).

Q. Root Causes :

- Impurities from incomplete sulfonation.

- Solvent-induced aggregation affecting spectral resolution.

Q. What computational strategies are effective for modeling the compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software: Gaussian 16 (B3LYP/6-31G* basis set) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Focus on sulfonate’s role in hydrogen bonding .

- Charge Distribution Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.